

Application Notes and Protocols for VU714 Oxalate Administration in Mice

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Compound of Interest

Compound Name: VU714 oxalate

Cat. No.: B1684063

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Introduction

VU714 oxalate is identified as an inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1][2] Kir7.1 channels are crucial for maintaining cellular membrane potential and potassium homeostasis in various tissues.[2] While initial inquiries may associate VU714 with M1 muscarinic acetylcholine receptors, the available scientific literature and supplier information predominantly classify it as a Kir7.1 inhibitor. These application notes provide a recommended dosage range, detailed experimental protocols for administration in mice, and diagrams of the relevant signaling pathways.

Data Presentation

Due to the limited availability of specific in vivo dosage studies for **VU714 oxalate** in mice, the following table provides a summary of dosages used for other Kir channel inhibitors in mice. This information can serve as a starting point for designing dose-finding studies for **VU714 oxalate**.

Compound	Target	Dosage	Route of Administration	Vehicle	Species	Reference
VU6036720	Kir4.1/5.1	30 mg/kg, 100 mg/kg	Oral gavage	10% Tween 80 in PBS	Mouse	[2]
BKI-1748	CDPK1 (a kinase, not a Kir channel)	20 mg/kg/day	Oral gavage	Corn oil	Mouse	[3]
VU714 Oxalate (Example)	Kir7.1	10 mg/kg	Not specified	5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS	Not specified	[1]

Note: The 10 mg/kg dosage for **VU714 oxalate** is provided as an example in a formulation calculator by a supplier and is not derived from published experimental data.[\[1\]](#) Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific experimental model.

Recommended Starting Dosage

Based on the available data for other small molecule inhibitors administered to mice, a starting dosage range of 10-30 mg/kg for **VU714 oxalate** administered via intraperitoneal (i.p.) or oral gavage is proposed. It is critical to conduct a pilot study to evaluate the tolerability and efficacy of the chosen dose.

Experimental Protocols

Preparation of VU714 Oxalate Formulation

This protocol is based on a common vehicle formulation for administering hydrophobic small molecules to rodents.

Materials:

- **VU714 oxalate** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of **VU714 oxalate** powder.
- Prepare the vehicle solution by mixing the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline or PBS.
- First, dissolve the **VU714 oxalate** powder in DMSO by vortexing. Gentle warming or sonication may be used to aid dissolution.
- Add the PEG300 to the DMSO/compound mixture and vortex until the solution is clear.
- Add the Tween 80 and vortex thoroughly.
- Finally, add the sterile saline or PBS to the desired final volume and vortex until a homogenous suspension is formed.

Example Calculation for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:

- Dose per mouse: $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$

- Concentration of dosing solution: $0.25 \text{ mg} / 0.1 \text{ mL} = 2.5 \text{ mg/mL}$
- To prepare 1 mL of this solution, you would need 2.5 mg of **VU714 oxalate**.

Intraperitoneal (i.p.) Injection Protocol for Mice

Materials:

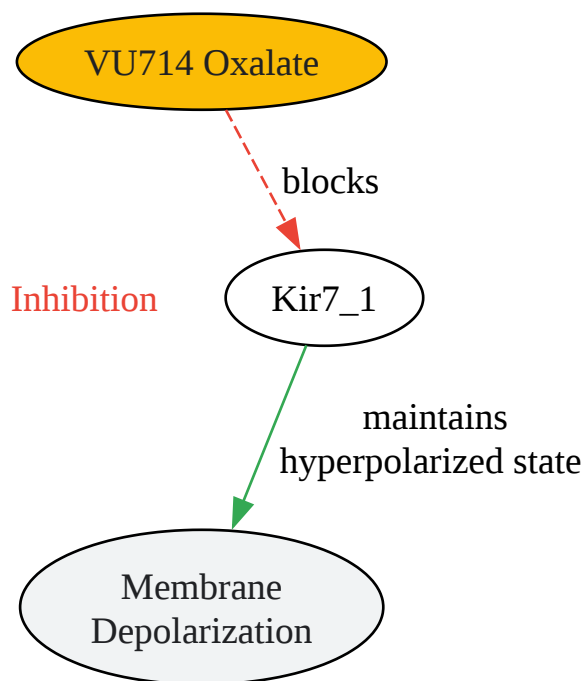
- Prepared **VU714 oxalate** formulation
- 25-27 gauge needles
- 1 mL syringes
- 70% ethanol for disinfection
- Appropriate animal restraint device

Procedure:

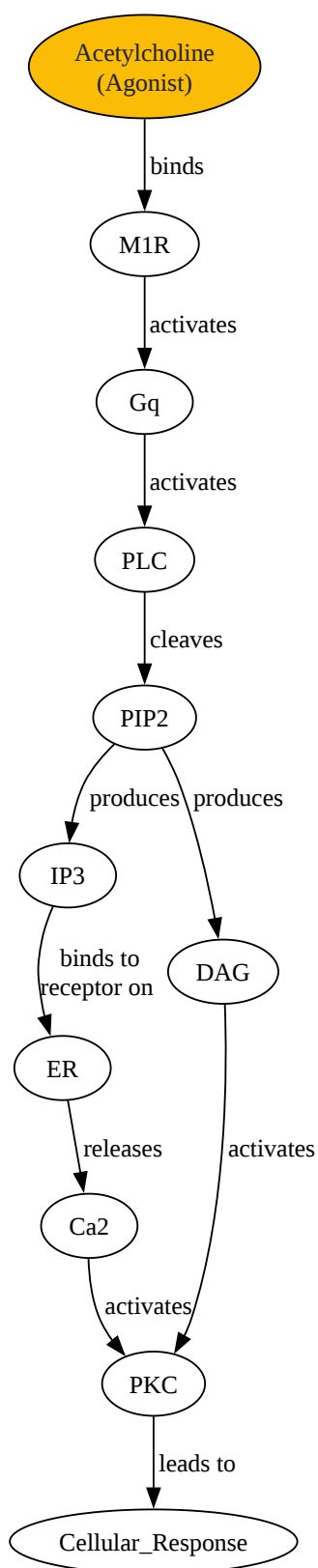
- Restrain the mouse securely. One common method is to grasp the loose skin over the neck and back, ensuring the head is immobilized.
- Turn the mouse over to expose its abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
- Wipe the injection site with 70% ethanol.
- Insert the needle at a 15-20 degree angle, bevel up. The needle should penetrate the skin and the abdominal wall.
- Gently aspirate to ensure no fluid (e.g., urine, blood, or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the needle and syringe and prepare a new injection.
- If aspiration is clear, slowly inject the **VU714 oxalate** formulation.

- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions following the injection.

Signaling Pathway Diagrams



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